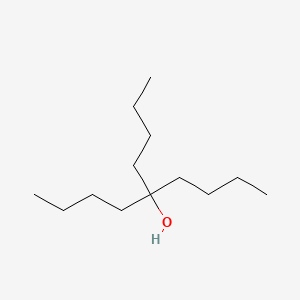

Tributylcarbinol

Description

Tributylcarbinol (C₁₃H₂₈O), also known as 3-butyl-3-pentanol, is a tertiary alcohol characterized by three butyl groups attached to a central carbon atom bearing a hydroxyl group. This aliphatic carbinol is primarily utilized in industrial and laboratory settings as a solvent, intermediate in organic synthesis, or stabilizer due to its hydrophobic properties and moderate reactivity .

Properties

IUPAC Name |

5-butylnonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h14H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKMYNWNESNJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208413 | |

| Record name | 5-Butyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-93-3 | |

| Record name | 5-Butyl-5-nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Butyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylcarbinol can be synthesized through several methods. One common approach involves the Grignard reaction, where a butylmagnesium halide reacts with a ketone or aldehyde to form the desired alcohol. Another method includes the catalytic hydrogenation of a corresponding ketone or aldehyde under specific conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydration of isobutylene or by the reaction of butyl lithium with a suitable carbonyl compound. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tributylcarbinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Hydrocarbons.

Substitution: Alkyl halides or other substituted products.

Scientific Research Applications

Tributylcarbinol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It serves as a reagent in biochemical assays and studies.

Medicine: It is investigated for its potential therapeutic properties.

Industry: It is used in the production of various chemicals and materials .

Mechanism of Action

Tributylcarbinol exerts its effects through interactions with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tributylcarbinol vs. Triphenyl Carbinol

Triphenyl carbinol (C₁₉H₁₆O) features three phenyl groups instead of butyl groups, resulting in distinct differences:

Key Findings :

- Hydrophobicity: this compound’s aliphatic chains enhance solubility in non-polar media compared to the rigid, aromatic triphenyl carbinol.

- Thermal Stability: Triphenyl carbinol’s higher boiling point reflects stronger intermolecular forces due to aromatic stacking.

- Synthetic Applications: this compound is more reactive in nucleophilic substitutions, while triphenyl carbinol serves as a precursor for triphenylmethane dyes .

This compound vs. Tributyltin Acetate

Key Findings :

- Functionality: The hydroxyl group in this compound enables hydrogen bonding, whereas tributyltin acetate’s tin center confers biocidal activity.

- Environmental Impact: Tributyltin acetate’s toxicity contrasts with this compound’s relatively benign profile .

Biological Activity

Tributylcarbinol (TBC) is a chemical compound that has garnered attention for its various biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of TBC, supported by data tables and relevant research findings.

Overview of this compound

This compound is an organic compound classified as a tertiary alcohol. It is commonly used in industrial applications, but recent studies have highlighted its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

1. Antimicrobial Activity

TBC exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 2.0 mg/mL |

The mechanism behind its antimicrobial activity is believed to involve disruption of the bacterial cell membrane, leading to cell lysis.

2. Antioxidant Properties

This compound has been shown to possess antioxidant capabilities, which can help in scavenging free radicals and reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity of this compound

These findings suggest that TBC could be beneficial in preventing oxidative damage in cells, potentially contributing to health benefits in various applications.

3. Cytotoxic Effects

Studies have also explored the cytotoxic effects of TBC on cancer cell lines. The compound shows promise as an anticancer agent by inducing apoptosis in specific cancer types.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | |

| MCF-7 (Breast Cancer) | 30 | |

| A549 (Lung Cancer) | 20 |

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated the effectiveness of TBC against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that TBC significantly inhibited MRSA growth with an MIC value of 0.5 mg/mL, making it a potential candidate for developing new antimicrobial agents against resistant strains.

Case Study 2: Antioxidant Potential in Neuroprotection

Another investigation focused on the neuroprotective effects of TBC in a model of oxidative stress-induced neuronal injury. The study demonstrated that TBC treatment reduced neuronal death and improved cell viability, indicating its potential role in neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.